molecular formula C55H30N4O12 B14949742 9H-fluorene-9,9-diyldibenzene-4,1-diyl bis[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate]

9H-fluorene-9,9-diyldibenzene-4,1-diyl bis[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate]

Cat. No.: B14949742
M. Wt: 938.8 g/mol
InChI Key: KOJKJGPMWSPKDN-UHFFFAOYSA-N
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Description

9H-fluorene-9,9-diyldibenzene-4,1-diyl bis[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core with multiple functional groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

The synthesis of 9H-fluorene-9,9-diyldibenzene-4,1-diyl bis[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate] typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts, organic solvents like dichloromethane, and specific conditions such as controlled temperatures and inert atmospheres .

Industrial production methods for this compound are more complex and involve large-scale synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

9H-fluorene-9,9-diyldibenzene-4,1-diyl bis[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate] undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9H-fluorene-9,9-diyldibenzene-4,1-diyl bis[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate] involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Similar compounds to 9H-fluorene-9,9-diyldibenzene-4,1-diyl bis[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate] include:

The uniqueness of 9H-fluorene-9,9-diyldibenzene-4,1-diyl bis[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate] lies in its specific functional groups and structural configuration, which provide distinct chemical and physical properties compared to its analogs .

Properties

Molecular Formula

C55H30N4O12

Molecular Weight

938.8 g/mol

IUPAC Name

[4-[9-[4-[2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carbonyl]oxyphenyl]fluoren-9-yl]phenyl] 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C55H30N4O12/c60-49-43-25-15-31(27-45(43)51(62)56(49)35-7-5-9-37(29-35)58(66)67)53(64)70-39-21-17-33(18-22-39)55(47-13-3-1-11-41(47)42-12-2-4-14-48(42)55)34-19-23-40(24-20-34)71-54(65)32-16-26-44-46(28-32)52(63)57(50(44)61)36-8-6-10-38(30-36)59(68)69/h1-30H

InChI Key

KOJKJGPMWSPKDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC(=CC=C7)[N+](=O)[O-])C8=CC=C(C=C8)OC(=O)C9=CC1=C(C=C9)C(=O)N(C1=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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